molecular formula C7H16ClNO B3028430 (S)-2-Amino-2-cyclopentylethanol hydrochloride CAS No. 2055848-97-8

(S)-2-Amino-2-cyclopentylethanol hydrochloride

Cat. No.: B3028430
CAS No.: 2055848-97-8
M. Wt: 165.66
InChI Key: AMFPXRQCROWAEL-OGFXRTJISA-N
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Description

“(S)-2-Amino-2-cyclopentylethanol hydrochloride” likely refers to the hydrochloride salt form of a cyclopentylethanol derivative. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific molecular structure and the conditions under which it’s used. Generally, amines can undergo a variety of reactions, including acid-base reactions and reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Hydrochlorides generally have good water solubility .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Antiradiation Drug Precursors: S-substituted derivatives of 2-aminoethanethiol hydrobromide, which are structurally related to (S)-2-Amino-2-cyclopentylethanol hydrochloride, have been prepared for potential use as antiradiation drugs. A preferred method involved aminoethylation of sulfur-containing anions (Johnston & Gallagher, 1961).
  • Green Peptide Synthesis Solvent: In solid-phase peptide synthesis, alternatives like 2-methyltetrahydrofuran have been proposed to replace hazardous solvents. These processes often involve derivatives of 2-amino alcohols (Al Musaimi et al., 2018).

Luminescent Properties and Catalysis

  • Cyclopalladated and Iridium Complexes: Cyclopalladated and iridium complexes with derivatives of 2-amino alcohols exhibit luminescence and are used in coupling reactions of aryl chlorides, demonstrating potential in organic synthesis and material sciences (Xu et al., 2014).

Application in Amino Acid and Peptide Chemistry

  • N-Tosyl Aziridines Synthesis: 2-Amino alcohols have been used in the synthesis of N-tosyl aziridines, highlighting their role in the preparation of important organic intermediates (Bieber & de Araújo, 2002).
  • Synthesis of Amino-Differentiated Compounds: Derivatives like 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid, synthesized from cycloheptadiene, demonstrate the utility of amino alcohols in producing biologically active analogs (Shireman & Miller, 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which “(S)-2-Amino-2-cyclopentylethanol hydrochloride” is used. For example, many amines act as bases in biological systems, accepting protons and forming ammonium ions .

Safety and Hazards

The safety and hazards associated with “(S)-2-Amino-2-cyclopentylethanol hydrochloride” would depend on its specific properties. Generally, care should be taken when handling any chemical compound to avoid exposure and ingestion .

Future Directions

The future directions for research and development involving “(S)-2-Amino-2-cyclopentylethanol hydrochloride” would depend on its specific applications. For example, if it has potential therapeutic applications, future research might focus on clinical trials and drug development processes .

Properties

IUPAC Name

(2S)-2-amino-2-cyclopentylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFPXRQCROWAEL-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055848-97-8
Record name Cyclopentaneethanol, β-amino-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055848-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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